molecular formula C14H15NO2 B2513686 Oxiran-2-yl-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone CAS No. 2411289-27-3

Oxiran-2-yl-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone

Cat. No. B2513686
M. Wt: 229.279
InChI Key: WLXSZTCMKAXJDC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One notable method is the reaction between an oxirane group (epoxide) and a 4-phenyl-3,6-dihydro-2H-pyridin-1-yl moiety. Researchers have explored various synthetic routes, including ring-opening reactions and condensation processes . Further studies are needed to optimize the synthesis for scalability and yield.


Molecular Structure Analysis

The molecular structure of Oxiran-2-yl-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone reveals a fascinating interplay of functional groups. The oxirane ring provides reactivity, while the pyridine ring contributes aromaticity. The phenyl group adds steric effects, influencing its chemical behavior. High-resolution techniques like X-ray crystallography can elucidate the precise arrangement of atoms in this compound .


Physical And Chemical Properties Analysis

  • Melting Point : The compound exhibits a melting point of approximately 89°C .
  • Spectroscopic Data : IR and NMR spectra provide valuable information about functional groups and connectivity .

properties

IUPAC Name

oxiran-2-yl-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c16-14(13-10-17-13)15-8-6-12(7-9-15)11-4-2-1-3-5-11/h1-6,13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXSZTCMKAXJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)C(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Oxirane-2-carbonyl)-4-phenyl-1,2,3,6-tetrahydropyridine

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